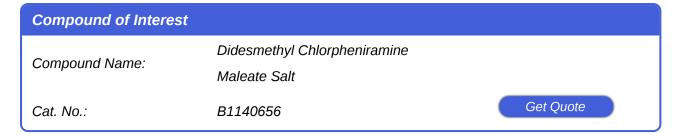


Structure Elucidation of Didesmethyl Chlorpheniramine Maleate Salt: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **Didesmethyl Chlorpheniramine Maleate Salt**, a primary metabolite of the first-generation antihistamine, chlorpheniramine. This document outlines the key chemical properties, metabolic pathway, and a plausible synthetic route for this compound. Due to the limited availability of public domain experimental data, this guide combines established information with predicted spectroscopic and physical properties to serve as a valuable resource for researchers. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.

Introduction

Didesmethyl Chlorpheniramine is the final demethylated metabolite of Chlorpheniramine, an antihistamine widely used for the relief of allergy symptoms. The metabolic process, primarily mediated by cytochrome P450 enzymes, involves the sequential removal of the two methyl groups from the tertiary amine of chlorpheniramine. As a significant metabolite, understanding the structure and properties of Didesmethyl Chlorpheniramine is crucial for comprehensive



pharmacokinetic and pharmacodynamic studies of the parent drug. This guide details the necessary steps and data for its structural confirmation.

Chemical and Physical Properties

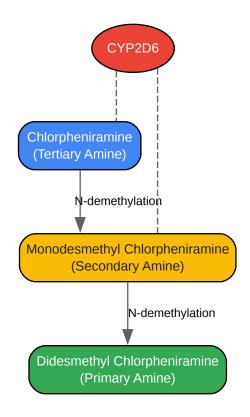
Didesmethyl Chlorpheniramine Maleate Salt is the maleate salt form of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. The salt formation enhances the stability and solubility of the primary amine.

Property	Value	Source
Chemical Formula	C18H19CIN2O4	[1][2]
Molecular Weight	362.81 g/mol	[2]
CAS Number	23052-94-0	[1][2]
IUPAC Name	(Z)-but-2-enedioic acid;3-(4- chlorophenyl)-3-pyridin-2- [1] ylpropan-1-amine	
Physical Form	Predicted: White to off-white N/A solid	
Melting Point	Not publicly available. For comparison, Desmethyl Chlorpheniramine Maleate Salt has a melting point of 121-123 °C.	N/A
Solubility	Predicted: Soluble in water and methanol.	N/A

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes hepatic metabolism, primarily through N-demethylation catalyzed by cytochrome P450 enzymes, with CYP2D6 being a key contributor. This process is stereoselective. The metabolism proceeds in two steps, first forming Monodesmethyl Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.





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Metabolic Pathway of Chlorpheniramine

Synthesis and Isolation

A practical approach to obtaining Didesmethyl Chlorpheniramine is through the direct synthesis of its primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by salt formation with maleic acid. This method circumvents the need for N-dealkylation of chlorpheniramine.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Note: A detailed experimental protocol for the synthesis of Didesmethyl Chlorpheniramine is not readily available in the public domain. The following represents a plausible synthetic route based on established organic chemistry principles for analogous compounds.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile



- To a solution of 4-chlorophenylacetonitrile and 2-vinylpyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium amide or lithium diisopropylamide (LDA) at low temperature (-78 °C).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

- Dissolve the purified 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile in a suitable solvent (e.g., diethyl ether, THF).
- Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, portion-wise at 0 °C.
- Reflux the reaction mixture until the reduction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
- Carefully quench the reaction with water and a sodium hydroxide solution.
- Filter the resulting mixture and extract the filtrate with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure to obtain the crude primary amine.

Step 3: Formation of the Maleate Salt

- Dissolve the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, isopropanol).
- Add a solution of maleic acid in the same solvent dropwise with stirring.
- The maleate salt should precipitate out of the solution.



• Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

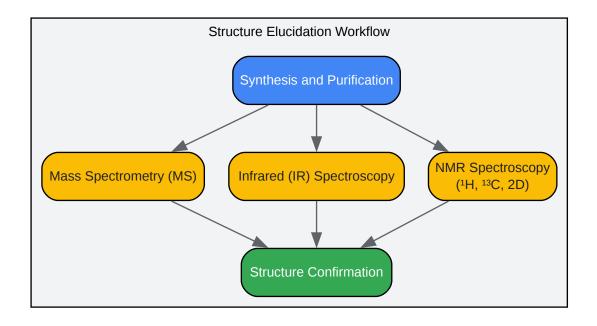


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Synthetic Workflow

Structure Elucidation

The definitive structure of **Didesmethyl Chlorpheniramine Maleate Salt** is determined through a combination of spectroscopic techniques.



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Logical Workflow for Structure Elucidation

Mass Spectrometry (MS)



Technique	Expected Observations
Electrospray Ionization (ESI-MS)	- [M+H] ⁺ : Expected at m/z 247.10 (for the free base) [M-H] ⁻ of Maleic Acid: Expected at m/z 115.01.
High-Resolution Mass Spectrometry (HRMS)	Provides the exact mass, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS)	Fragmentation pattern would show characteristic losses of the aminoethyl side chain and fragments corresponding to the chlorophenyl and pyridinyl moieties.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching of the primary amine (NH ₂)
3100-3000	Aromatic C-H stretching
2950-2850	Aliphatic C-H stretching
~1700	C=O stretching of the carboxylic acid in maleate
~1600	C=C stretching of the aromatic rings and maleate
~1640	N-H bending of the primary amine
~830	C-H out-of-plane bending for the para- substituted chlorophenyl ring
~750	C-H out-of-plane bending for the 2-substituted pyridine ring
~1100	C-CI stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy



Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.

¹H NMR:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	Pyridine H-6
~7.6	t	1H	Pyridine H-4
~7.3	d	2H	Chlorophenyl H-2, H-6
~7.2	d	2H	Chlorophenyl H-3, H-5
~7.1	d	1H	Pyridine H-3
~7.0	t	1H	Pyridine H-5
~6.2	S	2H	Maleate C-H
~4.2	t	1H	Methine C-H
~2.9	t	2H	-CH ₂ -NH ₂
~2.3	q	2H	-CH2-CH2-NH2

|~2.0 (broad) | s | 2H | -NH₂ |

13C NMR:



Chemical Shift (ppm)	Assignment
~168	Maleate C=O
~160	Pyridine C-2
~149	Pyridine C-6
~142	Chlorophenyl C-1'
~136	Pyridine C-4
~132	Chlorophenyl C-4'
~130	Maleate C-H
~129	Chlorophenyl C-2', C-6'
~128	Chlorophenyl C-3', C-5'
~123	Pyridine C-3
~122	Pyridine C-5
~50	Methine C
~40	-CH ₂ -NH ₂

|~35 | -CH₂-CH₂-NH₂ |

Conclusion

The structure of **Didesmethyl Chlorpheniramine Maleate Salt** can be unequivocally confirmed through a combination of modern analytical techniques. While publicly available experimental data is scarce, the predicted spectroscopic data, in conjunction with the known metabolic pathway and plausible synthetic routes, provides a solid framework for its identification and characterization. This guide serves as a foundational resource for researchers working with chlorpheniramine and its metabolites, facilitating further studies into its pharmacological and toxicological profile.



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